molecular formula C8H10N2O2 B1422314 2-Ethoxypyridine-3-carboxamide CAS No. 119646-51-4

2-Ethoxypyridine-3-carboxamide

Cat. No. B1422314
M. Wt: 166.18 g/mol
InChI Key: FXEXMJJMSRWMTI-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.179 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethoxypyridine-3-carboxamide consists of a pyridine ring with an ethoxy group at the 2nd position and a carboxamide group at the 3rd position . The InChI code for this compound is 1S/C8H10N2O2/c1-2-12-8-6 (7 (9)11)4-3-5-10-8/h3-5H,2H2,1H3, (H2,9,11) .

It has a molecular weight of 166.18 . The compound is stored at room temperature .

Scientific Research Applications

1. Antidepressant Research

  • A study by Mahesh et al. (2011) investigated 3-ethoxyquinoxalin-2-carboxamides, structurally related to 2-ethoxypyridine-3-carboxamide, as potential antidepressants. These compounds were designed and synthesized as 5-HT3 receptor antagonists and showed significant antidepressant-like activity in preclinical models.

2. Antitumor Agents

  • Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, closely related to 2-ethoxypyridine-3-carboxamide, revealed its potential as an antitumor agent. The study by Rewcastle et al. (1986) found that certain derivatives exhibited significant antileukemic and anticarcinoma activities.

3. Chemical Synthesis and Reactions

  • Gein et al. (1992) explored reactions involving compounds similar to 2-ethoxypyridine-3-carboxamide. Their study, detailed in Gein et al. (1992), examined the reaction of 2-aminopyridine with certain carboxamides, leading to complexes with potential relevance in synthetic chemistry.
  • Yu et al. (2019) conducted research on [2,2'-bipyridine]-6-carboxamides, structurally similar to 2-ethoxypyridine-3-carboxamide. Their study, as per Yu et al. (2019), involved the development of a Rhodium(III)-catalyzed C-H acylmethylation, significant for organic synthesis.

4. Synthesis of Carboxamides

  • The synthesis of various carboxamides, including those structurally related to 2-ethoxypyridine-3-carboxamide, was examined in a study by Song (2007). This research focused on optimizing reaction conditions and yields, crucial for pharmaceutical and chemical manufacturing.

5. Chiral Chemistry Applications

  • Morán-Ramallal et al. (2010) explored the use of aziridine carboxamides, akin to 2-ethoxypyridine-3-carboxamide, for synthesizing enantiopure d-α-amino acids. Their findings, as seen in Morán-Ramallal et al. (2010), have implications in producing optically active compounds for pharmaceutical applications.

6. Metal Complexes in Cancer Therapy

  • Research on metal complexes involving carboxamides, including compounds like 2-ethoxypyridine-3-carboxamide, has shown potential in cancer therapy. The study by Goodgame et al. (1990) synthesized rhodium(II) and platinum(II) complexes of acridine-4-carboxamides, showing potential as multifunctional anti-cancer agents.

7. Nucleic Acid Studies

  • In a study related to nucleic acid interactions, Gaugain et al. (1981) examined acridine derivatives, similar to 2-ethoxypyridine-3-carboxamide. They focused on the role of hydrogen bonding in base recognition, crucial for understanding DNA interactions.

properties

IUPAC Name

2-ethoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEXMJJMSRWMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677645
Record name 2-Ethoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyridine-3-carboxamide

CAS RN

119646-51-4
Record name 2-Ethoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EM Osipov, AH Munawar, S Beelen, D Fearon… - RSC Chemical …, 2022 - pubs.rsc.org
… (B) Binding of 2-ethoxypyridine-3-carboxamide (ZINC ID Z272156568) in the pocket. The chemical structure is shown on the right. Polder difference map 44 at 3σ level is shown as blue …
Number of citations: 1 pubs.rsc.org
SV Strelkov - 2022 - pdfs.semanticscholar.org
… (B) Binding of 2-ethoxypyridine-3carboxamide (ZINC ID Z272156568) in the pocket. The chemical structure is shown on the right. Polder difference map44 at 3σ level is shown as blue …
Number of citations: 0 pdfs.semanticscholar.org

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